molecular formula C17H18FN3O2 B252138 N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide

Cat. No. B252138
M. Wt: 315.34 g/mol
InChI Key: SUWKRGGLHJHMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as AZD8931, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been developed as a potential anti-cancer drug and has shown promising results in preclinical studies.

Mechanism of Action

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide works by inhibiting the activity of EGFR and HER2, which are both overexpressed in many types of cancer. These receptors play a key role in cell growth, proliferation, and survival, and their inhibition can lead to the death of cancer cells. N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide also has the ability to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve glucose metabolism in animal models of diabetes. These effects may have potential therapeutic applications in other diseases beyond cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in lab experiments is its specificity for EGFR and HER2, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has also been found to have limited efficacy in some cancer types, and its use may be limited by the development of drug resistance.

Future Directions

There are several potential future directions for the development of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide. One area of focus is the identification of biomarkers that can predict response to the drug, which would allow for more personalized treatment approaches. Another direction is the development of combination therapies that can enhance the efficacy of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide and overcome drug resistance. Finally, there is ongoing research into the use of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in other diseases beyond cancer, such as diabetes and Alzheimer's disease.
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising anti-cancer drug that has shown efficacy in preclinical studies. Its specificity for EGFR and HER2, as well as its ability to penetrate the blood-brain barrier, make it a potential treatment for a range of cancers, including brain tumors. However, further research is needed to fully elucidate its mechanism of action, identify biomarkers for patient selection, and develop effective combination therapies.

Synthesis Methods

The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, including the condensation of 2-fluorobenzoic acid with 3-aminopropylamine, followed by the addition of 6-methylnicotinoyl chloride. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18FN3O2/c1-12-7-8-13(11-21-12)16(22)19-9-4-10-20-17(23)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,23)

InChI Key

SUWKRGGLHJHMGZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F

solubility

44.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.